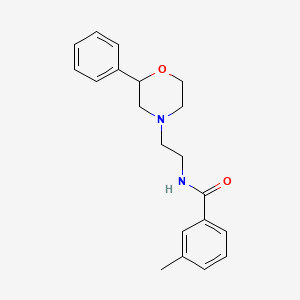

3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide

Description

3-Methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide is a benzamide derivative featuring a 3-methyl-substituted benzoyl group linked to a 2-phenylmorpholinoethylamine moiety via an amide bond. The morpholino ring introduces a heterocyclic component, which may enhance solubility and modulate electronic properties compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name |

3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-16-6-5-9-18(14-16)20(23)21-10-11-22-12-13-24-19(15-22)17-7-3-2-4-8-17/h2-9,14,19H,10-13,15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSBHEOUCHXYNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the morpholine derivative. This can be achieved by reacting 2-phenylmorpholine with an appropriate alkylating agent under basic conditions. The resulting product is then coupled with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the morpholine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or morpholine derivatives.

Scientific Research Applications

3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzamide Derivatives

Key Observations :

- Morpholino vs. Piperidine/Piperazine: The morpholino group in the target compound provides a six-membered ring with one oxygen atom, offering distinct electronic and steric effects compared to piperidine (nitrogen-only ring) or piperazine (two nitrogen atoms) in and . This difference may influence solubility and receptor interactions .

- Phenethyl vs.

Key Observations :

- Sigma Receptor Targeting: Piperidine-based benzamides () exhibit strong sigma-1 receptor binding, suggesting that the target compound’s morpholino group may require evaluation for similar activity .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

Biological Activity

3-Methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews various studies and findings related to its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula, C₁₈H₂₃N₂O, and a molecular weight of 285.39 g/mol. Its structure features a benzamide core substituted with a morpholino ethyl group, which is believed to contribute to its biological efficacy.

Research indicates that this compound interacts with specific biological targets, including enzymes and receptors. The compound is thought to modulate various signaling pathways, potentially affecting cellular processes such as proliferation and apoptosis.

1. Antimicrobial Activity

Studies have demonstrated significant antimicrobial properties against various bacterial strains. For instance, the compound has shown effectiveness in inhibiting the growth of antibiotic-resistant bacteria by targeting bacterial enzymes crucial for folic acid synthesis, similar to other sulfonamide derivatives .

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| K. pneumoniae | 45 µg/mL | 30 |

| S. typhi | 50 µg/mL | 19 |

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting potential applications in treating inflammatory diseases .

Table 2: Cytokine Inhibition

| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| This compound | 89 | 78 |

| Dexamethasone | 90 | 80 |

3. Anticancer Activity

Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer). The IC₅₀ values for these cell lines suggest significant potential for further development as an anticancer agent .

Table 3: Cytotoxicity Profile

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 12.41 |

| HCT-116 | 9.71 |

| PC3 | 7.36 |

Case Studies

A notable case study involved the synthesis of various analogs of this compound to enhance its biological activity. Researchers found that modifications in the morpholino group led to improved potency against specific cancer cell lines, indicating a structure-activity relationship that warrants further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.